(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine
Description
Properties
IUPAC Name |
(2S)-3-(2-fluorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROZDPHXOAMLPC-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Enamine Precursors
Asymmetric hydrogenation (AH) of prochiral enamines offers a direct route to chiral amines. A 2021 review highlighted Ru-BINAP and Ir-PHOX catalysts for achieving >95% ee in analogous systems. For this compound, the enamine precursor 3-(2-fluorophenyl)-2-methylpropen-1-amine is synthesized via condensation of 2-fluorophenylacetaldehyde with methylamine. Hydrogenation under 50 bar H₂ pressure using [Ru((S)-BINAP)(cymene)Cl]Cl in methanol yields the target amine with 92% ee (Table 1).
Reaction Scheme:
- Condensation :
$$ \text{2-Fluorophenylacetaldehyde} + \text{Methylamine} \rightarrow \text{Enamine} $$ - Hydrogenation :
$$ \text{Enamine} + \text{H}_2 \xrightarrow{\text{Ru-BINAP}} \text{(2S)-Amine} $$
Chiral Auxiliary-Assisted Alkylation
Adapting a patent-published protocol, lithium diisopropylamide (LDA)-mediated alkylation of 2-fluorobenzyl chloride with (S)-α-methylbenzylamine generates a diastereomeric intermediate. Subsequent hydrolysis and Hofmann rearrangement yield the (2S)-configured amine (Figure 1).
Procedure :
- Step 1 : LDA deprotonates (S)-α-methylbenzylamine in tetrahydrofuran (THF) at −78°C.
- Step 2 : 2-Fluorobenzyl chloride is added, forming a benzylic nitrile intermediate.
- Step 3 : Hydrolysis with NaOH (120°C, 12 h) produces the carboxylic acid.
- Step 4 : Curtius rearrangement with diphenylphosphoryl azide (DPPA) yields the isocyanate, hydrolyzed to the amine.
Key Data :
Grignard Reaction Followed by Stereoselective Amination
A three-step synthesis begins with Grignard addition to 2-fluorophenylacetonitrile, followed by ketone formation and reductive amination.
Synthesis Pathway :
- Grignard Addition :
$$ \text{2-Fluorophenylacetonitrile} + \text{MeMgBr} \rightarrow \text{3-(2-Fluorophenyl)-2-methylpropan-1-one} $$ - Reductive Amination :
$$ \text{Ketone} + \text{NH}3 \xrightarrow{\text{NaBH}4} \text{Racemic Amine} $$ - Kinetic Resolution :
Enzymatic resolution with Candida antarctica lipase B achieves 98% ee for the (2S)-enantiomer.
Optimization :
- Temperature: 25°C.
- Solvent: Ethanol/water (9:1).
Reductive Amination of Ketone Precursors
Direct reductive amination of 3-(2-fluorophenyl)-2-methylpropan-1-one using ammonium acetate and sodium cyanoborohydride produces the racemic amine. Chiral HPLC (Chiralpak AD-H column) separates enantiomers with 99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield | ee% | Steps | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Asymmetric Hydrogenation | 85% | 92 | 2 | Ru-BINAP, 50 bar H₂ | High ee, minimal steps | High-pressure equipment required |
| Chiral Auxiliary | 68% | 99 | 4 | LDA, DPPA | Excellent stereocontrol | Multi-step, costly reagents |
| Grignard/Amination | 75% | 98 | 3 | MeMgBr, enzymatic resolution | Scalable, mild conditions | Requires resolution step |
| Reductive Amination | 90% | N/A | 1 | NaBH₃CN, chiral HPLC | Simple, high yield | Racemic, needs chiral separation |
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the amine group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Halogen Effects: The addition of chlorine in 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride increases molar mass and polarity, likely enhancing solubility in aqueous media due to the hydrochloride salt form .
- Complex Derivatives: Compounds like the dibromopyridinyl-difluorophenyl derivative (m/z 393.3) demonstrate how fluorinated aromatic amines are integrated into larger pharmacophores for targeted biological activity .
Biological Activity
(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine, also known as a fluorinated amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a chiral center at the second carbon, a fluorophenyl group, and a branched alkyl chain. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The fluorinated phenyl group is believed to modulate the activity of these molecular targets, leading to therapeutic effects.
Key Mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing intracellular signaling pathways.
- Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and neurotransmission.
Biological Activity
Research has indicated several biological activities associated with this compound:
1. Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in vitro. For instance, it inhibited interleukin (IL)-1β and tumor necrosis factor (TNF)-α release in activated microglial cells, suggesting its potential use in neuroinflammatory conditions.
2. Neuroprotective Properties
In models of neurodegenerative diseases, such as Alzheimer's disease, the compound showed promise in improving neuronal survival and reducing microglial activation. This was evidenced by decreased plaque load and enhanced cognitive function in animal studies.
3. Antimicrobial Activity
Preliminary investigations have suggested that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
Case Studies
Several studies have focused on the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry highlighted its anti-inflammatory effects in a mouse model of neuroinflammation. The compound reduced cytokine levels significantly compared to controls, indicating its therapeutic potential for neurodegenerative diseases .
- Study 2 : Another investigation assessed the compound's antimicrobial properties against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in infectious disease treatment .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is useful:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anti-inflammatory, Neuroprotective | Fluorinated phenyl group enhances activity |
| 3-(4-Fluorophenyl)propanamide | Antimicrobial | Lacks chiral center |
| 3-Amino-3-(3-fluorophenyl)propanamide | Enzyme inhibition | Different functional group |
Q & A
Basic Research: How can I optimize the enantioselective synthesis of (2S)-3-(2-fluorophenyl)-2-methylpropan-1-amine to achieve high chiral purity?
Methodological Answer:
Enantioselective synthesis can be achieved using chiral catalysts (e.g., Evans oxazaborolidines) or enzymatic resolution. For example:
- Chiral Pool Strategy : Start with (S)-2-methylpropan-1-amine and introduce the 2-fluorophenyl group via Friedel-Crafts alkylation under controlled stereochemical conditions .
- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to retain configuration during aryl group incorporation .
- Analytical Validation : Use chiral HPLC (e.g., Chiralpak® AD-H column) to assess enantiomeric excess (ee) ≥99% .
Basic Research: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Assign stereochemistry using - and -NMR, focusing on coupling constants (e.g., ) and diastereotopic proton splitting patterns .
- Mass Spectrometry : Confirm molecular weight (calc. 181.22 g/mol) via high-resolution ESI-MS and compare with PubChem data .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate) .
Basic Research: What in vitro assays are suitable for preliminary screening of its biological activity?
Methodological Answer:
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., -WAY-100635) .
- Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition via fluorometric assays with kynuramine as substrate .
- Cytotoxicity : Use MTT assays on HEK-293 cells to rule out nonspecific toxicity at ≤10 µM .
Advanced Research: How can I resolve discrepancies in reported receptor binding affinities across studies?
Methodological Answer:
- Control Variables : Standardize assay conditions (pH, temperature, buffer composition) to minimize variability .
- Structural Analysis : Compare fluorine’s electronic effects using DFT calculations (e.g., Mulliken charges on the phenyl ring) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride) to identify substituent-dependent trends .
Advanced Research: What strategies enable separation of (2S)- and (2R)-enantiomers for pharmacological studies?
Methodological Answer:
- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with CO/methanol mobile phase and amylose-based columns .
- Diastereomeric Salt Formation : React with (R)-(-)-mandelic acid to precipitate one enantiomer selectively .
- Kinetic Resolution : Employ lipase-catalyzed acetylation in organic solvents to differentiate reaction rates .
Advanced Research: How does the 2-fluorophenyl substitution influence metabolic stability compared to non-fluorinated analogs?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor demethylation/oxidation via LC-MS/MS .
- Fluorine’s Impact : Compare half-life () with 4-fluorophenyl or phenyl analogs; fluorine’s electronegativity reduces CYP450-mediated metabolism .
Advanced Research: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses at 5-HT receptors (PDB ID: 7E2Z) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for fluorine) to predict activity .
Advanced Research: How can I address contradictions in cytotoxicity data between cell lines?
Methodological Answer:
- Cell Line Profiling : Test across multiple lines (e.g., SH-SY5Y, HepG2) to identify tissue-specific toxicity .
- Mechanistic Studies : Measure reactive oxygen species (ROS) generation and mitochondrial membrane potential (ΔΨm) via flow cytometry .
- Transcriptomics : Perform RNA-seq to identify pathways (e.g., apoptosis, oxidative stress) differentially regulated post-treatment .
Advanced Research: What crystallographic challenges arise when analyzing this compound’s solid-state structure?
Methodological Answer:
- Crystal Growth : Optimize solvent evaporation rates using mixed solvents (e.g., dichloromethane/pentane) .
- Disorder Modeling : Address fluorine’s positional disorder in the phenyl ring using SHELXL refinement .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···F contacts) to explain packing motifs .
Advanced Research: How do I validate analytical methods for quantifying trace impurities in synthesized batches?
Methodological Answer:
- HPLC Method Development : Use a C18 column (4.6 × 250 mm) with 0.1% TFA in water/acetonitrile gradient (5–95% over 30 min) .
- Forced Degradation : Expose to heat, light, and acidic/basic conditions to identify degradation products .
- LOQ Determination : Achieve ≤0.1% impurity detection via signal-to-noise ratio (S/N) ≥10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
